![molecular formula C21H26N2O3 B247783 1-(4-Ethoxybenzyl)-4-(4-methoxybenzoyl)piperazine](/img/structure/B247783.png)
1-(4-Ethoxybenzyl)-4-(4-methoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxybenzyl)-4-(4-methoxybenzoyl)piperazine, also known as EBP, is a synthetic compound that has been studied for its potential applications in various scientific research fields. EBP is a piperazine derivative that has shown promising results in studies related to neuroscience, drug discovery, and cancer research. In
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxybenzyl)-4-(4-methoxybenzoyl)piperazine has been studied for its potential applications in various scientific research fields. In neuroscience, 1-(4-Ethoxybenzyl)-4-(4-methoxybenzoyl)piperazine has been shown to have neuroprotective effects and can potentially be used as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, 1-(4-Ethoxybenzyl)-4-(4-methoxybenzoyl)piperazine has been studied for its potential to inhibit the growth of cancer cells and could potentially be used in the development of anticancer drugs. 1-(4-Ethoxybenzyl)-4-(4-methoxybenzoyl)piperazine has also been studied for its potential applications in the treatment of various other diseases such as diabetes and obesity.
Wirkmechanismus
The exact mechanism of action of 1-(4-Ethoxybenzyl)-4-(4-methoxybenzoyl)piperazine is not fully understood. However, studies have shown that 1-(4-Ethoxybenzyl)-4-(4-methoxybenzoyl)piperazine can interact with various receptors and enzymes in the body, including the dopamine D2 receptor and the monoamine oxidase enzyme. 1-(4-Ethoxybenzyl)-4-(4-methoxybenzoyl)piperazine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(4-Ethoxybenzyl)-4-(4-methoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects. In studies related to neuroscience, 1-(4-Ethoxybenzyl)-4-(4-methoxybenzoyl)piperazine has been shown to protect neurons from oxidative stress and apoptosis. 1-(4-Ethoxybenzyl)-4-(4-methoxybenzoyl)piperazine has also been shown to improve cognitive function in animal models of Alzheimer's disease. In cancer research, 1-(4-Ethoxybenzyl)-4-(4-methoxybenzoyl)piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Ethoxybenzyl)-4-(4-methoxybenzoyl)piperazine in lab experiments is its relatively low toxicity compared to other compounds. 1-(4-Ethoxybenzyl)-4-(4-methoxybenzoyl)piperazine is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using 1-(4-Ethoxybenzyl)-4-(4-methoxybenzoyl)piperazine in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and effectiveness.
Zukünftige Richtungen
There are several future directions for research related to 1-(4-Ethoxybenzyl)-4-(4-methoxybenzoyl)piperazine. One potential direction is to further investigate its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Another potential direction is to explore its anticancer properties and potential applications in cancer therapy. Additionally, further research could be conducted to investigate the potential applications of 1-(4-Ethoxybenzyl)-4-(4-methoxybenzoyl)piperazine in the treatment of other diseases such as diabetes and obesity.
In conclusion, 1-(4-Ethoxybenzyl)-4-(4-methoxybenzoyl)piperazine is a synthetic compound that has shown promising results in various scientific research fields. 1-(4-Ethoxybenzyl)-4-(4-methoxybenzoyl)piperazine has potential applications in neuroscience, drug discovery, and cancer research. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. 1-(4-Ethoxybenzyl)-4-(4-methoxybenzoyl)piperazine has advantages and limitations for lab experiments, and there are several future directions for research related to this compound.
Synthesemethoden
1-(4-Ethoxybenzyl)-4-(4-methoxybenzoyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with piperazine, followed by the reaction of the resulting compound with 4-ethoxybenzyl chloride. The final product is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Eigenschaften
Produktname |
1-(4-Ethoxybenzyl)-4-(4-methoxybenzoyl)piperazine |
---|---|
Molekularformel |
C21H26N2O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O3/c1-3-26-20-8-4-17(5-9-20)16-22-12-14-23(15-13-22)21(24)18-6-10-19(25-2)11-7-18/h4-11H,3,12-16H2,1-2H3 |
InChI-Schlüssel |
JGSODTAADYEWJN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.